molecular formula C7H6BrF2NO2S B8559960 N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

Cat. No. B8559960
M. Wt: 286.10 g/mol
InChI Key: QUYHWYUJIAYFIM-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H6BrF2NO2S and its molecular weight is 286.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-Bromo-2,6-difluorophenyl)methanesulfonamide

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

N-(4-bromo-2,6-difluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6BrF2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

QUYHWYUJIAYFIM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2,6-difluoroaniline (3.0 g, 14.4 mmol) in pyridine (20 ml) was added methanesulfonyl chloride (2.23 ml, 28.8 mmol) at room temperature. Then the mixture was stirred at 50° C. for 6 hours. After cooing to room temperature, the mixture was concentrated in vacuo. The resulting residue was dissolved in THF (40 ml). To this solution was added 2M aqueous sodium hydroxide solution (40 ml) and the reaction was stirred at room temperature for 4 hours. The mixture was acidified with 2M aqueous HCl solution and the whole was extracted with EtOAc. The organic layer was washed with 2M aqueous HCl solution, brine, and dried over sodium sulfate. After concentration in vacuo, the title compound (4.05 g, 98% yield) was obtained as orange solids.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide (2.20 g, 6.04 mmol) and sodium hydroxide (pellet) (1.20 g, 30.0 mmol) in tetrahydrofuran. (30 ml) and water (10 ml) was stirred for 2 hours at ambient temperature. After the solvent was evaporated in vacuo and the residue was acidified to pH 2 with 2M hydrochloride aqueous solution. The aqueous solution was extracted with ethyl acetate and the combined solution was washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was recrystallized from ethyl acetate and hexane to furnish 1.55 g (90% yield) of the title compound as a white solid.
Name
N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

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